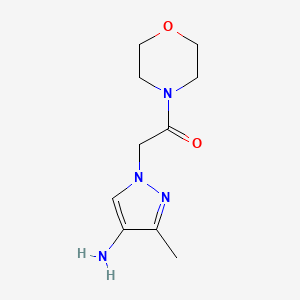
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile is a chemical compound with the molecular formula C14H7ClN2O2 and a molecular weight of 270.67 g/mol . This compound is known for its unique structure, which includes a chlorinated phenoxy group and two nitrile groups attached to a benzene ring. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile typically involves the reaction of 3-chloro-5-hydroxyphenol with 1,3-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
5-(3-Chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile can be compared with other similar compounds, such as:
5-(3-Chloro-4-hydroxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a different position of the hydroxyl group.
5-(3-Bromo-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a bromine atom instead of chlorine.
5-(3-Chloro-5-methoxyphenoxy)benzene-1,3-dicarbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
920036-19-7 |
|---|---|
Fórmula molecular |
C14H7ClN2O2 |
Peso molecular |
270.67 g/mol |
Nombre IUPAC |
5-(3-chloro-5-hydroxyphenoxy)benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C14H7ClN2O2/c15-11-4-12(18)6-14(5-11)19-13-2-9(7-16)1-10(3-13)8-17/h1-6,18H |
Clave InChI |
UFPOORHFLHHLQP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C#N)OC2=CC(=CC(=C2)O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)



![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)


![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)






